

# Lerociclib in HR+/HER2- Metastatic Breast Cancer: Application Notes and Clinical Protocols

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## Compound Focus: Lerociclib

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## Introduction and Mechanism of Action

**Lerociclib** (GB491) is a highly selective, oral cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that has demonstrated significant efficacy in hormone receptor-positive, HER2-negative (HR+/HER2-) locally advanced or metastatic breast cancer following progression on prior endocrine therapy [1]. As a third-generation CDK4/6 inhibitor, **lerociclib** exhibits high potency for CDK4/cyclin D1 and CDK6/cyclin D3 complexes (IC<sub>50</sub> of 1 nM and 2 nM, respectively), with moderate potency against CDK9/cyclin T (IC<sub>50</sub> of 28 nM) [2]. This selectivity profile contributes to its differentiated safety and tolerability compared to earlier CDK4/6 inhibitors.

The molecular mechanism of **lerociclib** centers on precise G1 cell cycle arrest through inhibition of retinoblastoma protein (Rb) phosphorylation, thereby preventing cell cycle progression from G1 to S phase and ultimately inhibiting cancer cell proliferation [1] [3]. Preclinical studies have confirmed that **lerociclib** produces durable, dose-dependent tumor growth inhibition in xenograft models of breast cancer [2].

## Clinical Efficacy Data from LEONARDA-1 Trial

The phase III LEONARDA-1 trial (NCT05054751) demonstrated significant clinical efficacy of **lerociclib** combined with fulvestrant in patients with HR+/HER2- endocrine-resistant advanced breast cancer [1] [4].

## Primary and Secondary Endpoints

Table 1: Primary Efficacy Endpoints from LEONARDA-1 Trial

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (95% CI)	P-value
Investigator-assessed PFS (median)	11.07 months	5.49 months	0.451 (0.311-0.656)	0.000016
BICR-assessed PFS (median)	Significant improvement	-	0.353 (0.228-0.547)	0.000002
Objective Response Rate	23.4% (16.27-30.44%)	8.7% (3.99-13.40%)	-	-
Complete Response Rate	2.2%	0%	-	-
Clinical Benefit Rate	48.2% (39.81-56.59%)	-	-	-

Table 2: Subgroup Analysis of Progression-Free Survival

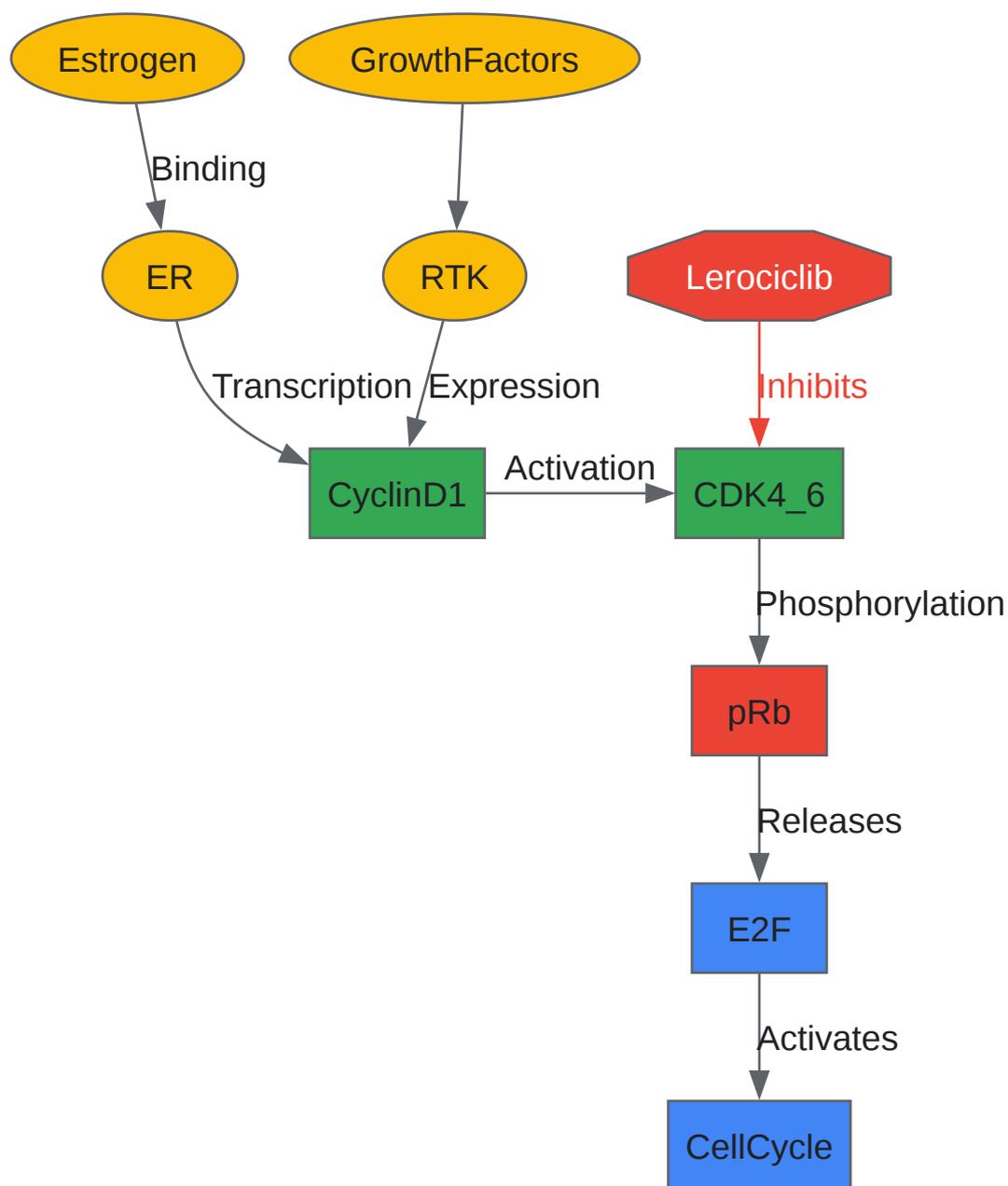
Patient Subgroup	Hazard Ratio (95% CI)
Primary endocrine resistance	0.374 (0.182-0.769)
Liver metastasis	0.487 (0.297-0.796)
≥4 metastatic sites	0.326 (0.160-0.665)
1 prior chemotherapy line for recurrent/metastatic disease	0.286 (0.138-0.593)

Patient Subgroup	Hazard Ratio (95% CI)
Pre/perimenopausal women or men	0.471 (0.258-0.860)

The trial met its primary endpoint, with **lerociclib** plus fulvestrant significantly improving progression-free survival (PFS) compared to placebo plus fulvestrant [1]. Consistent PFS benefits were observed across all prespecified subgroups, including patients with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [1] [4]. Overall survival data remained immature at the initial data cut-off, though an ad hoc analysis with extended follow-up showed a trend toward improved survival (HR: 0.649; 95% CI: 0.410-1.028) [4].

## Molecular Signaling Pathways

The therapeutic effect of **lerociclib** is mediated through precise interference with the cyclin D-CDK4/6-Rb-E2F signaling axis, which is frequently dysregulated in HR+ breast cancer.

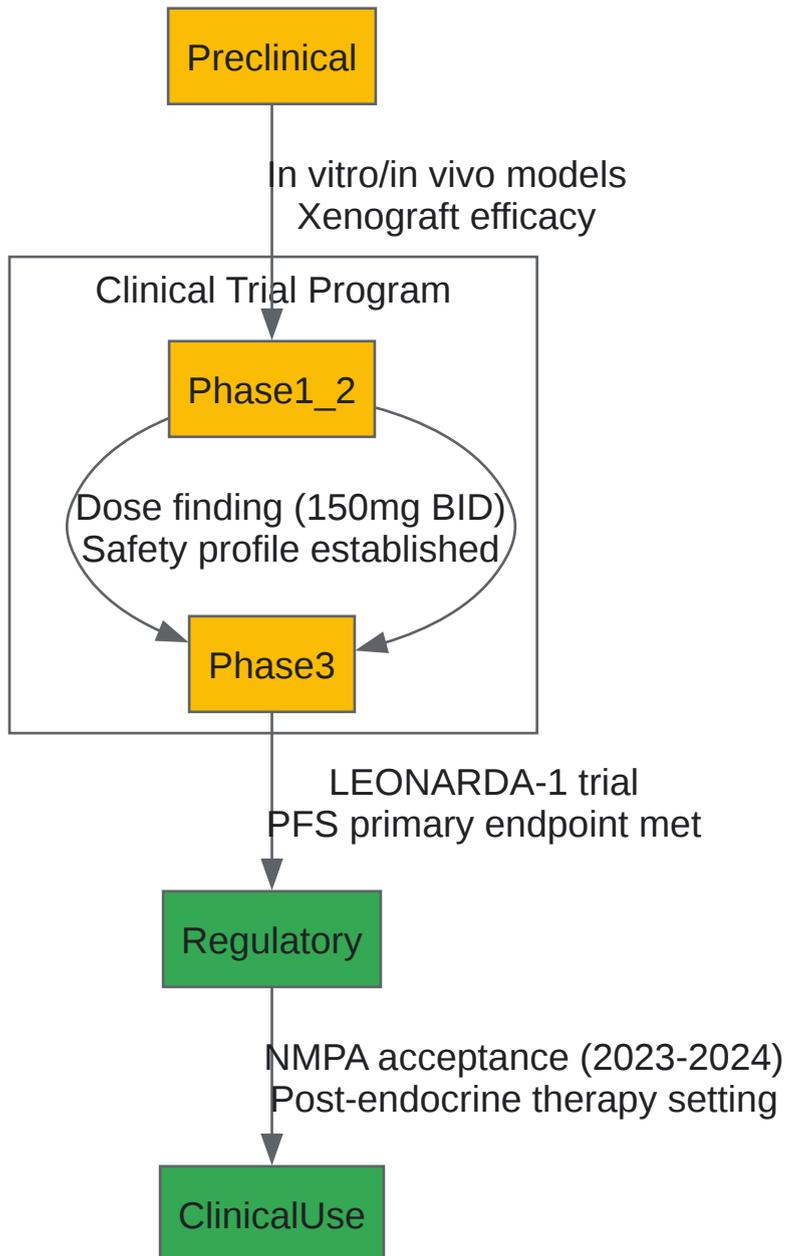


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**Diagram 1: Molecular mechanism of lerociclib in the cyclin D-CDK4/6-Rb pathway.** Lerociclib selectively inhibits CDK4/6 activation, preventing Rb phosphorylation and subsequent E2F-mediated cell cycle progression. Estrogen receptor (ER) signaling and growth factor pathways converge on cyclin D1 transcription, making this pathway particularly relevant in HR+ breast cancer.

## Clinical Development Workflow

The clinical development of **lerociclib** has followed a structured pathway from preclinical investigation through phase III validation.



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**Diagram 2: Clinical development pathway of lerociclib.** The drug has progressed through structured clinical development, with the phase III LEONARDA-1 trial establishing efficacy in the post-endocrine therapy setting, leading to regulatory submissions.

## Safety and Tolerability Profile

**Lerociclib** demonstrates a differentiated safety profile compared to currently approved CDK4/6 inhibitors, with particularly low rates of gastrointestinal toxicity and manageable hematological adverse events.

Table 3: Safety Profile of **Lerociclib** (150 mg twice daily) from LEONARDA-1

Parameter	Lerociclib + Fulvestrant (N=137)	Placebo + Fulvestrant (N=138)
Any grade adverse events	98.5%	80.4%
Grade ≥3 adverse events	57.7%	15.2%
Serious adverse events	5.8%	8.0%
Discontinuation due to AE	0.7%	0%
<b>Most common grade 3/4 AEs</b>		
- Neutropenia (grade 3/4)	46.7% (grade 4: 5.1%)	-
- Leukopenia	Reported	-
- Diarrhea (any grade)	<20%	-
- Grade 3/4 diarrhea	0%	-
- Febrile neutropenia	0%	-
- Venous thromboembolism	0%	-
- QTc prolongation	Few cases	Few cases

The safety profile from LEONARDA-1 reveals that **lerociclib** was associated with primarily hematological toxicities, with low rates of grade 4 neutropenia (5.1%) and no reported febrile neutropenia [1] [4]. Notably, gastrointestinal toxicities (diarrhea, nausea, vomiting) - which are particularly problematic with abemaciclib and ribociclib - occurred in less than 20% of patients, with no grade 3/4 diarrhea reported [4]. This favorable

safety profile supports continuous dosing without the need for treatment holidays that are required with some other CDK4/6 inhibitors [5].

## Experimental Protocols

### LEONARDA-1 Clinical Trial Protocol

**Study Design:** Randomized, double-blind, placebo-controlled, phase III trial [1]

#### Patient Population:

- HR+/HER2- locally advanced or metastatic breast cancer
- Disease progression on prior endocrine therapy
- ECOG performance status 0-1
- Adequate organ function
- 275 patients randomized 1:1 across 63 sites

#### Treatment Regimen:

- **Experimental arm: Lerociclib** 150 mg orally twice daily continuously with food + fulvestrant 500 mg intramuscularly on day 1 of each 28-day cycle (with additional loading dose on day 15 of cycle 1)
- **Control arm:** Matching placebo + fulvestrant (same schedule)
- Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent

#### Assessment Schedule:

- Tumor assessments: CT/MRI every 8 weeks for first 18 months, then every 12 weeks
- Safety monitoring: Continuous with weekly blood tests during first 2 cycles, then every 4 weeks
- ECG monitoring: Baseline and day 15 of cycle 1

**Primary Endpoint:** Investigator-assessed progression-free survival (PFS) per RECIST v1.1

#### Key Statistical Considerations:

- Stratification factors: presence of liver metastases (yes vs. no), prior chemotherapy for recurrent/metastatic disease (yes vs. no), and sensitivity to prior endocrine therapy (primary vs. secondary resistance)
- Two-sided  $\alpha = 0.05$ , 90% power to detect HR of 0.60

- Primary analysis conducted after approximately 125 PFS events

## Preclinical Assessment Protocol

### Cell Viability Assay (MTT):

- Seed sarcoma cell lines (U-2 OS, MG-63) or breast cancer models at 2,500-5,000 cells/well in 96-well plates
- Treat with **lerociclib** concentrations (0.1-100  $\mu$ M) or vehicle control for 72 hours
- Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C
- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
- Calculate IC<sub>50</sub> values using nonlinear regression [3]

### Cell Cycle Analysis:

- Treat cells with **lerociclib** for 24 hours
- Fix with 70% ethanol at 4°C overnight
- Stain with propidium iodide (50  $\mu$ g/mL) with RNase A (100  $\mu$ g/mL)
- Analyze DNA content by flow cytometry
- Quantify cell distribution in G0/G1, S, and G2/M phases [3]

### Western Blot Analysis:

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors
- Separate proteins (20-40  $\mu$ g) by SDS-PAGE and transfer to PVDF membranes
- Block with 5% non-fat milk and incubate with primary antibodies (CDK4, CDK6, Rb, p-Rb Ser780/Ser795)
- Detect with HRP-conjugated secondary antibodies and chemiluminescence
- Normalize to loading controls (GAPDH,  $\beta$ -actin) [3]

## Conclusion and Future Directions

**Lerociclib** represents a promising addition to the CDK4/6 inhibitor class, demonstrating significant efficacy in HR+/HER2- endocrine-resistant advanced breast cancer with a differentiated safety profile characterized by low gastrointestinal toxicity and manageable hematological adverse events [1] [4]. The LEONARDA-1 trial establishes **lerociclib** plus fulvestrant as a viable treatment option for patients who have progressed on prior endocrine therapy.

The ongoing clinical development of **lerociclib** includes evaluation in combination with letrozole as first-line treatment for advanced breast cancer, with the new drug application recently accepted by the China NMPA [4]. Additional potential applications include exploration in other solid tumors and novel combination strategies to overcome resistance mechanisms to CDK4/6 inhibition [6] [3].

The continuous dosing schedule supported by **lerociclib**'s safety profile may provide advantages in maintaining consistent target inhibition and potentially delaying the emergence of resistance mechanisms that can develop with intermittent dosing strategies required by other CDK4/6 inhibitors [5].

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